

6-Cyano-1-ethylbenzoimidazole chemical structure and properties

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Compound of Interest

Compound Name: 6-Cyano-1-ethylbenzoimidazole

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An In-depth Technical Guide to 6-Cyano-1-ethylbenzoimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of **6-Cyano-1-ethylbenzoimidazole**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from structurally related molecules to offer a predictive yet scientifically grounded resource.

Chemical Structure and Properties

6-Cyano-1-ethylbenzoimidazole, also known as 1-ethyl-1H-benzo[d]imidazole-6-carbonitrile, is a heterocyclic aromatic compound. Its structure consists of a benzimidazole core, which is a fusion of benzene and imidazole rings, substituted with a cyano group at the 6-position and an ethyl group at the 1-position of the imidazole ring.

Chemical Structure:

Caption: Chemical structure of **6-Cyano-1-ethylbenzoimidazole**.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of **6-Cyano-1-ethylbenzoimidazole**. These values are estimated based on its structure and data from similar compounds.

Property	Value
Molecular Formula	C ₁₀ H ₉ N ₃
Molecular Weight	171.20 g/mol
CAS Number	1215205-91-6
Appearance	Predicted to be a solid at room temperature
Melting Point	Not available
Boiling Point	Not available
Solubility	Predicted to be soluble in organic solvents like DMF, DMSO, and alcohols.
pKa	Not available

Spectral Data (Predicted)

While experimental spectra for **6-Cyano-1-ethylbenzoimidazole** are not readily available in the public domain, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established increments for substituents on a benzimidazole core.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.3	s	1H	H2
~8.1	d	1H	H7
~7.8	d	1H	H4
~7.5	dd	1H	H5
~4.3	q	2H	-CH ₂ -CH ₃
~1.5	t	3H	-CH ₂ -CH ₃

Table 2: Predicted ¹³C NMR Spectral Data

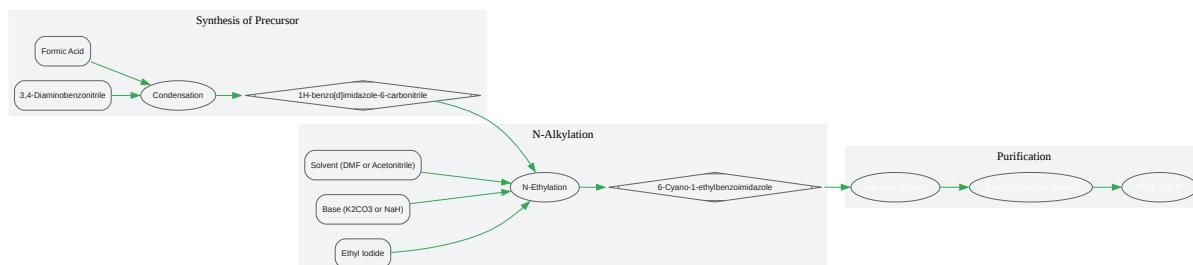
Chemical Shift (ppm)	Assignment
~145	C2
~143	C7a
~135	C3a
~127	C5
~125	C4
~120	C6
~119	-C≡N
~112	C7
~106	C-CN
~42	-CH ₂ -CH ₃
~15	-CH ₂ -CH ₃

Synthesis and Experimental Protocols

A specific, published synthesis protocol for **6-Cyano-1-ethylbenzoimidazole** is not currently available. However, a plausible and efficient synthetic route would involve the N-alkylation of the precursor, 1H-benzo[d]imidazole-6-carbonitrile.

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available substituted o-phenylenediamine or by functionalizing the benzimidazole core followed by N-alkylation. A common and direct approach is the N-ethylation of 6-cyanobenzimidazole.



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Caption: Proposed synthetic workflow for **6-Cyano-1-ethylbenzoimidazole**.

Detailed Experimental Protocol (Proposed)

This protocol describes the N-alkylation of 1H-benzo[d]imidazole-6-carbonitrile using ethyl iodide and potassium carbonate.

Materials:

- 1H-benzo[d]imidazole-6-carbonitrile
- Ethyl iodide (EtI)
- Potassium carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of 1H-benzo[d]imidazole-6-carbonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
- Stir the suspension at room temperature for 30 minutes.
- Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volume).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **6-Cyano-1-ethylbenzimidazole**.

Biological Activity and Potential Applications

Direct biological studies on **6-Cyano-1-ethylbenzimidazole** have not been reported.

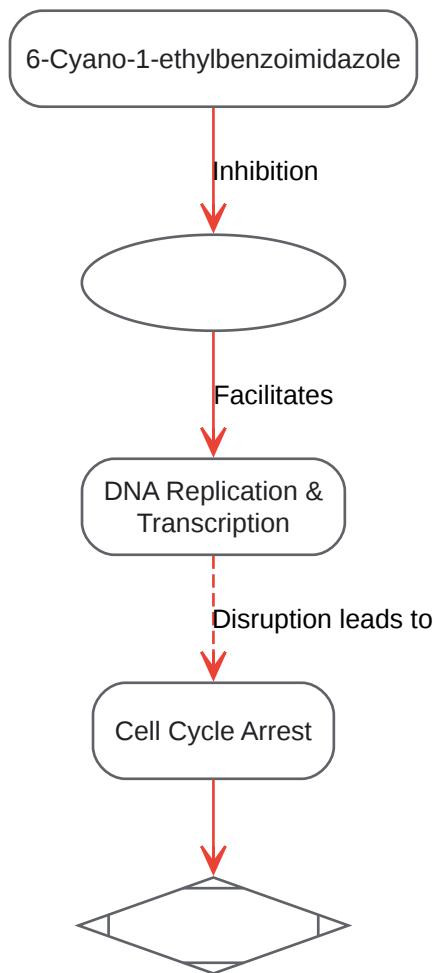
However, the benzimidazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Known Activities of Substituted Benzimidazoles

- Anticancer: Many benzimidazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Their mechanisms of action often involve the inhibition of key enzymes like topoisomerase or interference with microtubule polymerization.[\[8\]](#)
- Antimicrobial: The benzimidazole core is present in several antifungal and antibacterial agents.[\[3\]](#)[\[9\]](#) These compounds can act by inhibiting microbial growth through various mechanisms.
- Other Activities: Substituted benzimidazoles have also been investigated for their potential as antiviral, anti-inflammatory, and antihypertensive agents.[\[1\]](#)

Potential Signaling Pathways

Given the known anticancer activity of similar compounds, **6-Cyano-1-ethylbenzimidazole** could potentially interact with pathways crucial for cell proliferation and survival. A plausible, though unconfirmed, mechanism could involve the inhibition of topoisomerase, an enzyme vital for DNA replication and repair.



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Caption: A potential mechanism of action via topoisomerase inhibition.

Conclusion

6-Cyano-1-ethylbenzoimidazole is a benzimidazole derivative with potential for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic route. The information on the biological activities of related compounds suggests that **6-Cyano-1-ethylbenzoimidazole** could be a valuable candidate for screening in anticancer and antimicrobial assays. Further experimental validation of the properties and biological activities outlined in this guide is warranted.

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